2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
CAS No.:
Cat. No.: VC13366333
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H12N2O2/c1-15-10-4-2-9(3-5-10)12-8-11(6-7-13)16-14-12/h2-5,11H,6,8H2,1H3 |
| Standard InChI Key | TUEHDDVEHOZPJV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(C2)CC#N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(C2)CC#N |
Introduction
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is a synthetic organic compound belonging to the class of isoxazoline derivatives. Isoxazolines are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds are often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile typically involves the following steps:
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Formation of Nitrile Oxide Intermediate:
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The nitrile oxide is generated in situ from a precursor such as 4-methoxybenzaldoxime.
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Oxidizing agents like oxone (potassium peroxymonosulfate) in the presence of catalysts such as potassium iodide (KI) are employed.
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Cycloaddition Reaction:
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A dipolar cycloaddition reaction occurs between the nitrile oxide and an appropriate dipolarophile (e.g., acrylonitrile).
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The reaction is often conducted under mild conditions (e.g., room temperature) and may utilize green chemistry techniques such as ultrasound activation.
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Purification:
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The crude product is purified via recrystallization using ethanol or other suitable solvents.
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Characterization
The compound's identity and purity are confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about the hydrogen and carbon environments.
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Key signals include aromatic protons from the methoxyphenyl group and characteristic peaks from the isoxazoline ring.
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Infrared Spectroscopy (IR):
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IR spectra show characteristic absorption bands for functional groups:
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C≡N stretch: ~2200 cm
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C=N stretch (isoxazoline): ~1620 cm
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Aromatic C-H: ~3000 cm
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Biological Activity
Isoxazoline derivatives like this compound are known for their broad spectrum of biological activities:
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Antimicrobial Properties:
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Effective against bacterial and fungal strains due to its ability to disrupt cell wall synthesis or enzyme function.
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Anti-inflammatory Potential:
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Likely acts by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation pathways.
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Anticancer Activity:
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Isoxazoline derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
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Applications
This compound has potential applications in both pharmaceutical research and agrochemical development:
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Pharmaceuticals:
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As a lead compound for designing drugs targeting inflammatory diseases or microbial infections.
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Possible candidate for anticancer drug development after further optimization.
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Agrochemicals:
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May serve as a precursor for insecticides or fungicides due to its heterocyclic structure.
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Future Research Directions
Further studies are needed to explore the full potential of this compound:
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Structure-Activity Relationship (SAR):
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Modifications on the phenyl ring or isoxazoline core could enhance biological activity.
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Toxicological Studies:
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Assessing safety profiles in vitro and in vivo to determine therapeutic windows.
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Molecular Docking Studies:
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Computational approaches can predict interactions with biological targets like enzymes or receptors.
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This detailed exploration highlights the significance of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile as a versatile compound with promising applications in science and industry. Further experimental validation will be crucial to unlock its full potential across various fields.
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